1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene
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Overview
Description
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is a fluorinated organic compound with unique structural features. The presence of multiple fluorine atoms and prop-2-en-1-yl sulfanyl groups makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene typically involves the introduction of fluorine atoms and prop-2-en-1-yl sulfanyl groups onto a naphthalene core. Common synthetic routes include:
Fluorination: Using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Thioether Formation: Reacting naphthalene derivatives with prop-2-en-1-yl thiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and thioether formation processes, often conducted under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or other reducing agents.
Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: An aromatic diamine with hexafluoro groups.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: A hexafluorinated bicyclic compound.
Uniqueness
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is unique due to its combination of fluorine atoms and prop-2-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in various fields.
Properties
CAS No. |
110010-16-7 |
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Molecular Formula |
C16H10F6S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,2,4,5,6,8-hexafluoro-3,7-bis(prop-2-enylsulfanyl)naphthalene |
InChI |
InChI=1S/C16H10F6S2/c1-3-5-23-15-11(19)7-8(9(17)13(15)21)12(20)16(24-6-4-2)14(22)10(7)18/h3-4H,1-2,5-6H2 |
InChI Key |
ZASZBBJAYCMLKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)SCC=C)F)F |
Origin of Product |
United States |
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